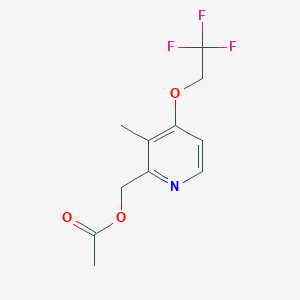

2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

Vue d'ensemble

Description

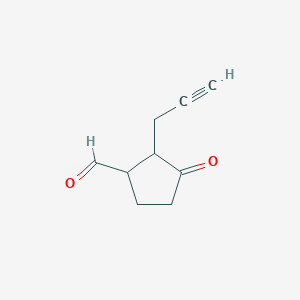

Synthesis Analysis

The synthesis of similar pyridine derivatives often involves complex reactions and methodologies. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a related compound, involves a series of steps starting from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield of 48.7% based on nicotinamide (Zuo Hang-dong, 2010).

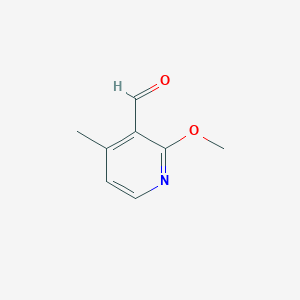

Molecular Structure Analysis

Molecular and crystal structure analyses of pyridine derivatives provide insights into the conformation, packing, and hydrogen bonding within crystals. For example, studies on hydroxy derivatives of hydropyridine, which serve as model compounds, demonstrate how intramolecular and intermolecular hydrogen bonds influence molecular conformation and packing in crystals (L. Kuleshova & V. Khrustalev, 2000).

Chemical Reactions and Properties

The reactivity of pyridine derivatives towards various chemical reactions is an area of considerable interest. For instance, reactions of pyridine 1-oxides with 1-adamantanethiol in acetic anhydride demonstrate substitutions at different positions on the ring, influenced by the substituents present, showcasing the versatility and reactivity of such compounds (Supaluk Prachayasittikul, G. Doss, & L. Bauer, 1991).

Physical Properties Analysis

Physical properties such as crystalline structure, solubility, and thermal stability are critical for understanding the behavior of chemical compounds under different conditions. The detailed study of 3-hydroxy-2-methyl-4-pyridinones reveals insights into their crystal structures, solubility, and hydrogen bonding patterns (W. Nelson, T. Karpishin, S. Rettig, & C. Orvig, 1988).

Chemical Properties Analysis

The chemical properties of pyridine derivatives, including reactivity, stability, and interaction with other molecules, are crucial for their application in various fields. The study on the synthesis and reactions of functionalized 4H-Pyrano(3,2-c)pyridines provides valuable information on the chemical behavior of these compounds (R. Mekheimer, N. Mohamed, & K. Sadek, 1997).

Applications De Recherche Scientifique

-

Pharmaceutical Research

- This compound is an impurity of Lansoprazole . Lansoprazole is a gastric proton pump inhibitor and an antiulcerative . It may limit the severity of tuberculosis .

- The outcomes of these applications could potentially include the development of more effective treatments for conditions such as ulcers and tuberculosis .

-

Chemical Synthesis

-

Material Science

-

Environmental Science

-

Biochemistry

-

Safety and Hazard Assessment

Propriétés

IUPAC Name |

[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-7-9(5-17-8(2)16)15-4-3-10(7)18-6-11(12,13)14/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSNFCKBKKCQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1COC(=O)C)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601166615 | |

| Record name | 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |

CAS RN |

112525-75-4 | |

| Record name | 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112525-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)